An In-Depth Technical Guide to the Synthesis and Characterization of 1,1-Diphenylprop-2-ynylbenzene
An In-Depth Technical Guide to the Synthesis and Characterization of 1,1-Diphenylprop-2-ynylbenzene
Abstract
This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of the novel compound, 1,1-Diphenylprop-2-ynylbenzene. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will explore a robust synthetic methodology, predicated on established Friedel-Crafts principles, and provide an in-depth analysis of the expected spectroscopic and spectrometric data for the target molecule. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Rationale for 1,1-Diphenylprop-2-ynylbenzene
The confluence of a diphenylmethyl moiety and a terminal alkyne within a single molecular framework presents a unique scaffold with potential applications in medicinal chemistry and materials science. The diphenylmethyl group is a common pharmacophore, while the terminal alkyne offers a versatile handle for further functionalization via click chemistry, Sonogashira coupling, and other alkyne-specific transformations. The synthesis of 1,1-Diphenylprop-2-ynylbenzene, therefore, opens avenues for the creation of novel molecular probes, building blocks for complex organic architectures, and potential therapeutic agents.
This guide will detail a proposed synthetic route leveraging the reactivity of a tertiary propargylic alcohol under Friedel-Crafts conditions. Furthermore, a comprehensive characterization profile will be predicted based on established spectroscopic principles and data from analogous structures.
Proposed Synthesis of 1,1-Diphenylprop-2-ynylbenzene
The proposed synthesis of 1,1-Diphenylprop-2-ynylbenzene involves a Friedel-Crafts alkylation of benzene with 1,1-diphenyl-2-propyn-1-ol in the presence of a suitable Lewis acid catalyst. This approach is predicated on the formation of a stabilized tertiary carbocation, which then undergoes electrophilic aromatic substitution.
Synthetic Workflow
The overall synthetic strategy is a two-step process, starting from the commercially available benzophenone.
Caption: Proposed two-step synthesis of 1,1-Diphenylprop-2-ynylbenzene.
Experimental Protocol
Step 1: Synthesis of 1,1-Diphenyl-2-propyn-1-ol (Precursor)
This precursor can be synthesized via the nucleophilic addition of an acetylide to benzophenone.[1]
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To a solution of ethynylmagnesium bromide (1.1 eq.) in anhydrous THF at 0 °C, a solution of benzophenone (1.0 eq.) in anhydrous THF is added dropwise.
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The reaction mixture is stirred at room temperature for 12 hours.
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The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
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The aqueous layer is extracted with diethyl ether (3 x 50 mL).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1,1-diphenyl-2-propyn-1-ol as a white solid.
Step 2: Synthesis of 1,1-Diphenylprop-2-ynylbenzene
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To a solution of 1,1-diphenyl-2-propyn-1-ol (1.0 eq.) in a large excess of dry benzene (acting as both solvent and reactant) at 0 °C, a Lewis acid such as aluminum chloride (1.2 eq.) is added portion-wise.
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The reaction mixture is stirred at room temperature for 4 hours, monitoring the progress by TLC.
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The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
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The organic layer is separated, and the aqueous layer is extracted with benzene.
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The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
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The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane) to yield 1,1-Diphenylprop-2-ynylbenzene.
Reaction Mechanism
The Friedel-Crafts alkylation proceeds through the formation of a resonance-stabilized tertiary carbocation.
Caption: Proposed mechanism for the Friedel-Crafts alkylation.
Characterization of 1,1-Diphenylprop-2-ynylbenzene
The structural elucidation of the synthesized compound will be achieved through a combination of spectroscopic and spectrometric techniques. The following are the predicted data based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[2]
Table 1: Predicted ¹H and ¹³C NMR Data for 1,1-Diphenylprop-2-ynylbenzene
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Justification |
| Aromatic-H | 7.1-7.4 (m, 15H) | 126-129 (multiple signals) | Complex multiplet for the fifteen protons of the three phenyl rings. |
| Methine-H | 5.5 (s, 1H) | 55-60 | Singlet for the benzylic proton, deshielded by the three phenyl groups. |
| Alkyne-H | 2.5 (s, 1H) | 70-75 (C≡CH) | Singlet for the terminal alkyne proton. |
| Quaternary-C | - | 140-145 (ipso-C) | ipso-carbons of the phenyl rings. |
| Quaternary-C | - | 80-85 (C≡CH) | Quaternary carbon of the alkyne. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[3]
Table 2: Predicted IR Absorption Bands for 1,1-Diphenylprop-2-ynylbenzene
| Frequency (cm⁻¹) | Vibration | Intensity | Justification |
| ~3300 | ≡C-H stretch | Strong, sharp | Characteristic of a terminal alkyne.[4] |
| 3100-3000 | C-H stretch (aromatic) | Medium | Aromatic C-H stretching vibrations. |
| ~2110 | C≡C stretch | Weak | Characteristic of a terminal alkyne.[5] |
| 1600, 1495, 1450 | C=C stretch (aromatic) | Medium to strong | Aromatic ring skeletal vibrations. |
| 760, 700 | C-H bend (aromatic) | Strong | Out-of-plane bending for monosubstituted and disubstituted benzene rings. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[6]
Table 3: Predicted Mass Spectrometry Fragmentation for 1,1-Diphenylprop-2-ynylbenzene
| m/z | Proposed Fragment | Justification |
| 268 | [M]⁺ | Molecular ion peak. |
| 191 | [M - C₆H₅]⁺ | Loss of a phenyl radical. |
| 167 | [C₁₃H₉]⁺ (diphenylmethyl cation) | Formation of the stable diphenylmethyl cation. |
| 91 | [C₇H₇]⁺ (tropylium ion) | Rearrangement to the tropylium ion. |
Safety and Handling
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Benzene: Benzene is a known carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
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Lewis Acids (e.g., AlCl₃): Lewis acids are corrosive and react violently with water. They should be handled in a dry environment, and appropriate PPE should be worn.
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Alkynes: Terminal alkynes can be explosive under certain conditions, especially in the presence of heavy metals.
Conclusion
This technical guide outlines a feasible and robust synthetic pathway for the novel compound 1,1-Diphenylprop-2-ynylbenzene, utilizing a Friedel-Crafts alkylation strategy. The predicted characterization data provides a comprehensive profile for the structural elucidation of the target molecule. The successful synthesis and characterization of this compound will provide a valuable new building block for applications in medicinal chemistry and materials science. The methodologies and predictive data presented herein are intended to serve as a foundational resource for researchers embarking on the synthesis of this and related molecular architectures.
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